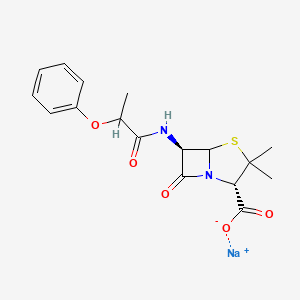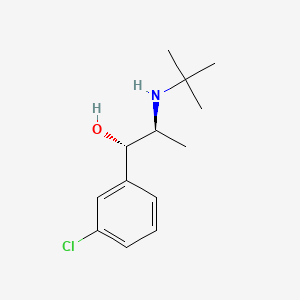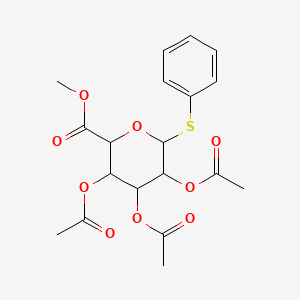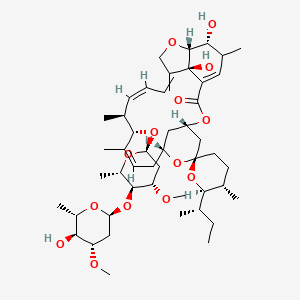![molecular formula C₃₅H₄₆O₉ B1146576 [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi CAS No. 108340-80-3](/img/new.no-structure.jpg)
[1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi is a complex organic compound with a unique structure that includes cyclohexylidene, phenylmethyl, and inositol moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi typically involves multiple steps, including the protection of hydroxyl groups, cyclization, and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool for understanding biological mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on various diseases and conditions, including its role as a drug candidate or a diagnostic agent.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
- [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Uniqueness
The uniqueness of [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi lies in its specific structural features and functional groups. These characteristics enable it to participate in unique chemical reactions and exhibit distinct biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
108340-80-3 |
|---|---|
Molekularformel |
C₃₅H₄₆O₉ |
Molekulargewicht |
610.73 |
Synonyme |
2-Oxabicyclo[2.2.1]heptane, D-myo-inositol deriv.; Dispiro[cyclohexane-1,2’-benzo[1,2-d:3,4-d’]bis[1,3]dioxole-7’,1’’-cyclohexane], D-myo-inositol deriv. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B1146495.png)
![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)
![1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B1146497.png)








